(2-Fluorobenzyl)hydrazine dihydrochloride

Übersicht

Beschreibung

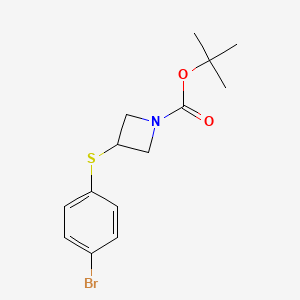

“(2-Fluorobenzyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1349715-77-0 . It has a molecular weight of 213.08 and its IUPAC name is 1-(2-fluorobenzyl)hydrazine dihydrochloride . It is a solid substance and is not intended for human or veterinary use, but for research purposes.

Molecular Structure Analysis

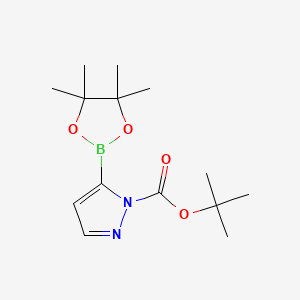

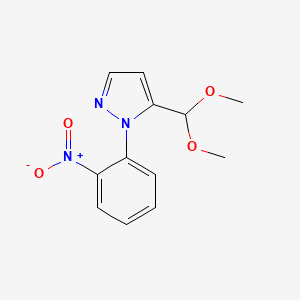

The InChI code for “(2-Fluorobenzyl)hydrazine dihydrochloride” is 1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H . The average mass is 213.080 Da and the monoisotopic mass is 212.028336 Da .Physical And Chemical Properties Analysis

“(2-Fluorobenzyl)hydrazine dihydrochloride” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Characterization

(2-Fluorobenzyl)hydrazine dihydrochloride is employed in the synthesis and structural characterization of various chemical compounds. It has been used in the condensation with aromatic aldehydes to produce corresponding hydrazones, which are then cyclized to create title compounds with significant yields. The structures of these compounds are confirmed through various spectroscopic methods (Sheng-ping, 2006). Similarly, its derivatives are involved in the synthesis of oxadiazole derivatives with potential antibacterial and anticancer properties (Bhat et al., 2004).

Molecular Sensing and Fluorescent Probing

This compound plays a crucial role in the development of advanced molecular sensing systems. It is used in the creation of fluorescent probes for hydrazine, a chemical with widespread industrial applications. The innovative sensing mechanisms allow for hydrazine to become fully traceable in various environments, with fast and intuitive fluorescence transformation, highlighting its potential in environmental monitoring and pollution control (Jung et al., 2019). Furthermore, derivatives of (2-Fluorobenzyl)hydrazine dihydrochloride are used in the synthesis of chemosensors for selective and sensitive detection of hydrazine in both gaseous and solution phases, indicating its importance in industrial safety and environmental health (Maji et al., 2016).

Polymer Synthesis and Material Science

The compound is instrumental in the field of material science, particularly in the synthesis of high-performance polymers. It is utilized in the synthesis of fluorinated phthalazinone monomers, which are then polymerized to create materials with excellent solubility and thermal properties. These polymers hold potential applications in engineering plastics and optical waveguides, showcasing the compound's contribution to the advancement of materials science and technology (Xiao et al., 2003).

Safety and Hazards

The safety information for “(2-Fluorobenzyl)hydrazine dihydrochloride” includes several hazard statements: H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on prevention, response, storage, and disposal.

Eigenschaften

IUPAC Name |

(2-fluorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGBATVWHGJBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorobenzyl)hydrazine dihydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)

![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)